Cas no 303035-22-5 (N-{4-(4,6-dimethylpyrimidin-2-yl)sulfamoylphenyl}-3-(trifluoromethyl)benzamide)

N-{4-(4,6-ジメチルピリミジン-2-イル)スルファモイルフェニル}-3-(トリフルオロメチル)ベンズアミドは、高選択性を有するスルホニル尿素系化合物であり、農薬や医薬品中間体としての応用が期待される。その分子構造中の4,6-ジメチルピリミジン基とトリフルオロメチル基により、優れた化学的安定性と生物活性を示す。特に、スルファモイル基を介した特異的な標的タンパク質との相互作用により、除草剤や抗菌剤としての効果が報告されている。また、トリフルオロメチル基の導入により脂溶性が向上し、細胞膜透過性が改善されている点が特徴である。

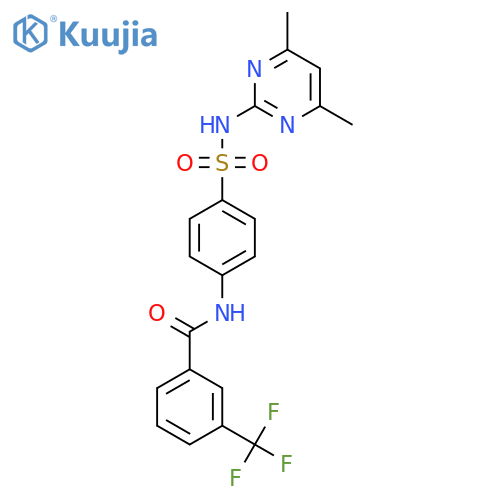

303035-22-5 structure

商品名:N-{4-(4,6-dimethylpyrimidin-2-yl)sulfamoylphenyl}-3-(trifluoromethyl)benzamide

N-{4-(4,6-dimethylpyrimidin-2-yl)sulfamoylphenyl}-3-(trifluoromethyl)benzamide 化学的及び物理的性質

名前と識別子

-

- N-{4-(4,6-dimethylpyrimidin-2-yl)sulfamoylphenyl}-3-(trifluoromethyl)benzamide

- F1750-0114

- AKOS001616751

- 303035-22-5

- N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(trifluoromethyl)benzamide

- N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(trifluoromethyl)benzamide

- N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-3-(TRIFLUOROMETHYL)BENZAMIDE

-

- インチ: 1S/C20H17F3N4O3S/c1-12-10-13(2)25-19(24-12)27-31(29,30)17-8-6-16(7-9-17)26-18(28)14-4-3-5-15(11-14)20(21,22)23/h3-11H,1-2H3,(H,26,28)(H,24,25,27)

- InChIKey: SBLJDZAWZJJBOR-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(=CC=1)NC(C1=CC=CC(C(F)(F)F)=C1)=O)(NC1N=C(C)C=C(C)N=1)(=O)=O

計算された属性

- せいみつぶんしりょう: 450.09734608g/mol

- どういたいしつりょう: 450.09734608g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 9

- 重原子数: 31

- 回転可能化学結合数: 5

- 複雑さ: 710

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 109Ų

- 疎水性パラメータ計算基準値(XlogP): 3.6

N-{4-(4,6-dimethylpyrimidin-2-yl)sulfamoylphenyl}-3-(trifluoromethyl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1750-0114-2mg |

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide |

303035-22-5 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1750-0114-20mg |

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide |

303035-22-5 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F1750-0114-30mg |

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide |

303035-22-5 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F1750-0114-10μmol |

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide |

303035-22-5 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1750-0114-5mg |

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide |

303035-22-5 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1750-0114-5μmol |

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide |

303035-22-5 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1750-0114-20μmol |

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide |

303035-22-5 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1750-0114-75mg |

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide |

303035-22-5 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F1750-0114-2μmol |

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide |

303035-22-5 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1750-0114-1mg |

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide |

303035-22-5 | 90%+ | 1mg |

$54.0 | 2023-05-17 |

N-{4-(4,6-dimethylpyrimidin-2-yl)sulfamoylphenyl}-3-(trifluoromethyl)benzamide 関連文献

-

Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907

-

Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

-

Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232

303035-22-5 (N-{4-(4,6-dimethylpyrimidin-2-yl)sulfamoylphenyl}-3-(trifluoromethyl)benzamide) 関連製品

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量